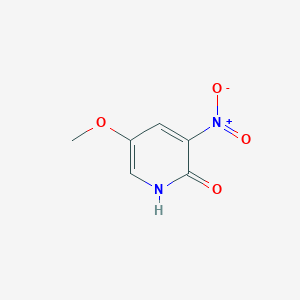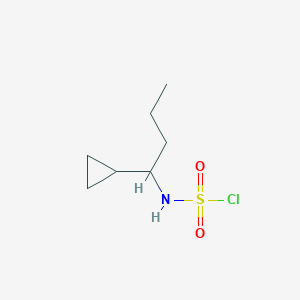
(1-Cyclopropylbutyl)sulfamoylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropylbutyl)sulfamoyl chloride is an organosulfur compound characterized by the presence of a sulfamoyl chloride group attached to a cyclopropylbutyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylbutyl)sulfamoyl chloride typically involves the reaction of (1-Cyclopropylbutyl)amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfamoyl chloride group. The general reaction scheme is as follows:
(1-Cyclopropylbutyl)amine+Chlorosulfonic acid→(1-Cyclopropylbutyl)sulfamoyl chloride+Hydrogen chloride
Industrial Production Methods: Industrial production of (1-Cyclopropylbutyl)sulfamoyl chloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Cyclopropylbutyl)sulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfamides, sulfonates, or sulfonamides.
Hydrolysis: In the presence of water, (1-Cyclopropylbutyl)sulfamoyl chloride hydrolyzes to form (1-Cyclopropylbutyl)sulfonic acid and hydrogen chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products:
Sulfamides, Sulfonates, and Sulfonamides: Formed through nucleophilic substitution.
(1-Cyclopropylbutyl)sulfonic Acid: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopropylbutyl)sulfamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of novel therapeutic agents.
Chemical Biology: Utilized in the modification of biomolecules for studying biological processes.
Wirkmechanismus
The mechanism of action of (1-Cyclopropylbutyl)sulfamoyl chloride primarily involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and medicinal chemistry to create diverse compounds with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
(1-Cyclopropylbutyl)sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfamoyl chloride group.
(1-Cyclopropylbutyl)amine: The precursor in the synthesis of (1-Cyclopropylbutyl)sulfamoyl chloride.
(1-Cyclopropylbutyl)sulfonic Acid: The hydrolysis product of (1-Cyclopropylbutyl)sulfamoyl chloride.
Uniqueness: (1-Cyclopropylbutyl)sulfamoyl chloride is unique due to its specific reactivity profile, which allows for selective modifications in organic synthesis. Its ability to form stable derivatives with various nucleophiles makes it a valuable compound in the development of new chemical entities.
Eigenschaften
Molekularformel |
C7H14ClNO2S |
|---|---|
Molekulargewicht |
211.71 g/mol |
IUPAC-Name |
N-(1-cyclopropylbutyl)sulfamoyl chloride |
InChI |
InChI=1S/C7H14ClNO2S/c1-2-3-7(6-4-5-6)9-12(8,10)11/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
NUVVYRBHGHXTSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1CC1)NS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


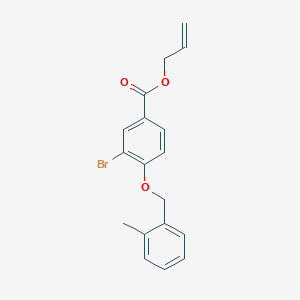
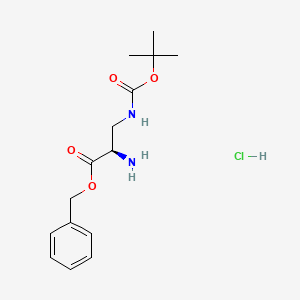
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)

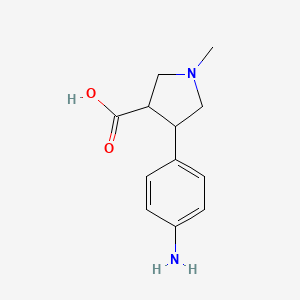
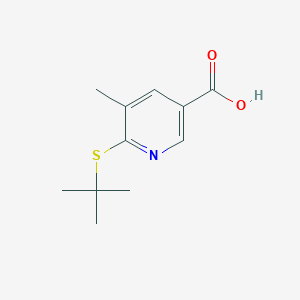
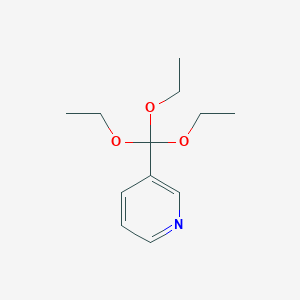
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
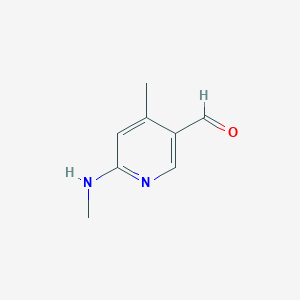

![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B13007469.png)
